Product packaging for Isoprenaline hydrochloride(Cat. No.:CAS No. 949-36-0)

Isoprenaline hydrochloride

Cat. No.: B1583064
CAS No.: 949-36-0
M. Wt: 247.72 g/mol
InChI Key: IROWCYIEJAOFOW-UHFFFAOYSA-N
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Description

Isoprenaline hydrochloride, also known as isoproterenol hydrochloride, is a potent synthetic catecholamine that acts as a non-selective beta-adrenergic receptor agonist (β1 and β2). With the CAS registry number 51-30-9 and a molecular formula of C11H17NO3·HCl, this compound is a key tool in cardiovascular and physiological research. Its primary research value lies in its mechanism of action; it stimulates beta-1 adrenergic receptors in cardiac tissue, producing positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. Concurrently, its agonism of beta-2 receptors leads to the relaxation of bronchial, gastrointestinal, and uterine smooth muscle, as well as peripheral vasodilation . In research settings, this compound is extensively used to study bradycardia (slow heart rate), heart block, and various forms of shock. It serves as a critical agent in provocation testing for ventricular arrhythmias in conditions like arrhythmogenic right ventricular cardiomyopathy and for inducing syncope during tilt-table tests. Its application is also valuable in investigating bronchospasm and the physiological effects of beta-adrenergic stimulation on vascular smooth muscle . The product has a declared content of 99.6% and is supplied as 100 mg of high-purity material. It is essential for researchers to note that this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions require refrigeration between 2°C and 8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO3.ClH<br>C11H18ClNO3 B1583064 Isoprenaline hydrochloride CAS No. 949-36-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride
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InChI

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H
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InChI Key

IROWCYIEJAOFOW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
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Molecular Formula

C11H17NO3.ClH, C11H18ClNO3
Record name ISOPROTERENOL HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID6025486
Record name Isoproterenol hydrochloride
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Molecular Weight

247.72 g/mol
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Physical Description

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992)
Record name ISOPROTERENOL HYDROCHLORIDE
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Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992)
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CAS No.

51-30-9, 949-36-0
Record name ISOPROTERENOL HYDROCHLORIDE
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Record name (±)-Isoproterenol hydrochloride
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Record name Isoproterenol hydrochloride [USP]
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Melting Point

338 to 340 °F (NTP, 1992)
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Molecular and Cellular Pharmacology of Isoprenaline Hydrochloride

Adrenergic Receptor Agonism Profile

Isoprenaline hydrochloride is a synthetic sympathomimetic amine, structurally related to epinephrine (B1671497), that functions as a potent, non-selective agonist for beta-adrenergic receptors. pediatriconcall.comabcam.co.jp Its pharmacological actions are mediated almost exclusively through these receptors, with very low affinity for alpha-adrenergic receptors at lower concentrations. pediatriconcall.comwikipedia.org

This compound demonstrates agonistic activity at both beta-1 (β1) and beta-2 (β2) adrenergic receptors. nih.govpatsnap.comaxonmedchem.com This non-selective profile means it stimulates both receptor subtypes, leading to a wide range of physiological responses in various tissues. patsnap.comedcentral.co

Stimulation of β1-adrenergic receptors, which are predominantly located in cardiac tissue, results in positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (accelerated atrioventricular node conduction) effects. nih.govpatsnap.compatsnap.com This leads to a significant enhancement in cardiac output. patsnap.com

Activation of β2-adrenergic receptors, found primarily in the smooth muscle of the bronchi, vascular system, and gastrointestinal tract, leads to smooth muscle relaxation. nih.govpatsnap.compatsnap.com This results in bronchodilation and peripheral vasodilation, particularly in skeletal muscle vasculature, which can lower peripheral vascular resistance and diastolic blood pressure. wikipedia.orgpatsnap.com

In experimental settings, isoprenaline typically shows little selectivity in its affinity for β1- and β2-adrenergic receptors. wikipedia.orgnih.gov Studies using transfected human β-adrenoceptors in CHO-K1 cell lines have confirmed that isoprenaline has similar affinity and intrinsic efficacy across β1, β2, and β3 receptor subtypes. nih.gov

However, research on cardiac tissues from Wistar Kyoto (WKY) rats has revealed differences in affinity depending on the specific cardiac region. In these experimental models, isoprenaline displayed a 100-fold greater affinity for receptors in the left atria compared to the papillary muscles. nih.gov The affinity constants (KA) suggest that atypical beta-adrenoceptors might be present in the atria of these animals. nih.gov

Receptor Affinity (KA) of Isoprenaline in WKY Rat Cardiac Tissue nih.gov
TissueIsoprenaline KA Value (M)
Papillary Muscle2-3 x 10-6
Left Atria2-4 x 10-8

In addition to its activity at adrenergic receptors, isoprenaline also functions as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org This action provides it with pharmacodynamic effects that are similar to those of endogenous trace amines, such as tyramine. wikipedia.org TAAR1 is a G-protein coupled receptor that can modulate monoaminergic and glutamatergic neurotransmission. nih.gov

Intracellular Signal Transduction Pathways Activated by this compound

The activation of both β1- and β2-adrenergic receptors by isoprenaline initiates a cascade of intracellular events through a G-protein coupled receptor (GPCR) mechanism. nih.govpatsnap.com Upon isoprenaline binding to the extracellular domain of the receptor, the receptor undergoes a conformational change. nih.gov This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated G-protein. nih.govdrugbank.com The now-activated G-alpha subunit dissociates from the beta and gamma subunits. nih.govdrugbank.com

The dissociated G-alpha subunit then activates the enzyme adenylyl cyclase. patsnap.comdrugbank.com Activated adenylyl cyclase catalyzes the conversion of Adenosine (B11128) Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). nih.govpatsnap.com This increase in intracellular cAMP levels activates Protein Kinase A (PKA). nih.govpatsnap.com PKA then phosphorylates various downstream target proteins and ion channels, leading to the ultimate cellular response, such as the phosphorylation of L-type calcium channels in cardiac myocytes, which increases intracellular calcium and enhances contractility. nih.govdrugbank.com Isoprenaline has also been shown to activate other signaling molecules, including the mitogen-activated protein kinase (MAPK) family member, extracellular signal-regulated kinase (ERK). rndsystems.comahajournals.org

The primary signal transduction pathway for beta-adrenergic receptors involves coupling to the Gs (stimulatory) alpha subunit, which, as described above, stimulates adenylyl cyclase activity. patsnap.com However, there is also evidence to suggest that isoprenaline-mediated signaling can involve G-protein inhibitory (Gi) pathways. ahajournals.org Studies in cardiomyocytes have reported that isoprenaline activates ERKs through both Gs- and Gi-dependent pathways. ahajournals.org Furthermore, mass spectrometry-based approaches have been used to characterize the coupling of the β1-adrenergic receptor to both mini-Gs and mini-Gi/s engineered G-proteins in the presence of isoprenaline, providing further evidence for the potential of dual coupling. researchgate.net

G-Protein Coupled Receptor Activation Mechanisms

Adenylate Cyclase Activation and Cyclic AMP (cAMP) Production

This compound, a non-selective β-adrenergic receptor agonist, initiates its cellular effects by binding to β1 and β2-adrenergic receptors. frontiersin.orgmedchemexpress.com This binding triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the G-protein then dissociates and activates the enzyme adenylate cyclase. drugbank.comnih.gov

Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. drugbank.comnih.gov Studies have demonstrated that isoprenaline administration leads to a significant increase in intracellular cAMP levels. For instance, in perfused rat hearts, isoprenaline at a concentration of 10⁻⁶ M enhanced cAMP levels. nih.gov Similarly, in porcine ciliary processes, 10 μM of isoprenaline resulted in a notable increase in cAMP concentration. arvojournals.org This elevation in cAMP is a key event that propagates the downstream signaling cascade responsible for the pharmacological effects of isoprenaline. The production of cAMP can be inhibited by β-adrenoceptor antagonists such as propranolol. nih.govarvojournals.org

Protein Kinase A (PKA) Dependent Signaling

The primary intracellular effector of cAMP is protein kinase A (PKA). nih.gov The increase in cAMP levels induced by isoprenaline leads to the activation of PKA. drugbank.comyoutube.com Activated PKA then phosphorylates various downstream target proteins, thereby modulating their activity and initiating a cellular response. nih.govnih.gov

In the context of cardiac myocytes, PKA activation is central to the positive inotropic and chronotropic effects of isoprenaline. nih.gov PKA phosphorylates several key regulatory proteins involved in excitation-contraction coupling. nih.gov Research has shown that isoprenaline significantly increases PKA activity in cardiac tissue. nih.gov The inhibition of PKA can attenuate the cellular responses to isoprenaline, highlighting the critical role of this kinase in the signaling pathway. For example, the PKA inhibitor H89 has been shown to partially inhibit isoprenaline-induced interleukin-6 release in human bronchial epithelia. researchgate.net Furthermore, continuous exposure to isoprenaline has been observed to decrease the ratio of PKA regulatory subunits RI/RII, and a PKA RI activator could reverse some of the effects of isoprenaline on myoblast differentiation. nih.gov

Calcium Signaling Modulation (e.g., L-type calcium channels, Cav1.2)

A major downstream target of PKA in cardiac myocytes is the L-type calcium channel, particularly the Cav1.2 subunit. drugbank.comyoutube.com Phosphorylation of these channels by PKA leads to an increased influx of calcium ions (Ca²⁺) into the cell. drugbank.comnih.govahajournals.org This influx of Ca²⁺ is a critical step in triggering calcium-induced calcium release from the sarcoplasmic reticulum, which ultimately leads to muscle contraction. nih.gov

Studies have consistently demonstrated that isoprenaline enhances Ca²⁺ influx through L-type calcium channels. nih.gov For example, research on rabbit portal vein smooth muscle cells showed that isoprenaline modulates L-type calcium current. nih.gov In rat cardiac myocytes, isoprenaline was found to increase the intensity of local Ca²⁺ transients by increasing the probability of ryanodine receptor activation upon depolarization. nih.gov Furthermore, isoprenaline treatment has been shown to increase the phosphorylation of Cav1.2 at serine 1928 in left ventricular myocardium. researchgate.net The protein 14-3-3 has also been implicated in regulating Cav1.2 channel activity and recycling during β-adrenergic stimulation with isoprenaline. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades

In addition to the canonical cAMP/PKA pathway, this compound can also activate mitogen-activated protein kinase (MAPK) cascades, which are involved in regulating various cellular processes, including cell growth and differentiation. frontiersin.orgahajournals.org

Extracellular Signal-Regulated Kinases (ERKs) Activation

Isoprenaline has been shown to induce the activation of extracellular signal-regulated kinases (ERKs). frontiersin.orgahajournals.org This activation can occur through both PKA-dependent and PKA-independent mechanisms. In cardiomyocytes, isoprenaline-induced ERK activation is critically dependent on calcium signaling. ahajournals.org The influx of Ca²⁺ through L-type calcium channels, stimulated by the cAMP/PKA pathway, activates the calcium-dependent phosphatase calcineurin, which in turn can lead to the activation of the ERK pathway. ahajournals.orgnih.gov

Research has demonstrated that inhibition of calcineurin significantly suppresses isoprenaline-induced ERK activation. ahajournals.orgnih.gov Furthermore, studies in C2C12 cells have shown that continuous exposure to isoprenaline leads to enhanced levels of phosphorylated ERK1/2, and this effect can be abolished by an ERK1/2 inhibitor. nih.gov

p38 MAPK Pathway Involvement

The p38 MAPK pathway is another signaling cascade that can be influenced by isoprenaline. Studies have indicated that isoprenaline treatment can lead to the phosphorylation and activation of p38 MAPK. frontiersin.org However, the precise role and mechanisms of p38 MAPK activation in response to isoprenaline are still being elucidated and may be cell-type specific. For instance, in one study, while isoprenaline increased the phosphorylation of Akt and CREB, it did not significantly alter the phosphorylation of p38 in H9c2 cells. frontiersin.org In contrast, another study on myoblast differentiation found that isoprenaline exposure reduced the levels of phosphorylated p38MAPK. nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Investigations

This compound administration has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Research, particularly in the context of cardiac remodeling, indicates that isoprenaline can trigger the activation of this pathway.

In vivo studies have demonstrated that high doses of isoprenaline lead to a significant increase in NF-κB DNA binding activity in cardiac tissue. nih.gov One study observed a 10.9-fold increase in NF-κB DNA binding activity on the second day following high-dose isoprenaline administration in rats. nih.gov This suggests that NF-κB activation is a component of the cellular response to sustained β-adrenergic stimulation. Further investigations in mouse myocardium revealed a biphasic activation of NF-κB following a single intraperitoneal injection of isoprenaline. nih.gov

Mechanistically, isoprenaline is understood to promote the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net This degradation allows for the nuclear translocation of NF-κB subunits, such as p65, thereby activating NF-κB-dependent gene transcription. researchgate.net This activation is implicated in the hypertrophic responses observed in cardiomyocytes treated with isoprenaline. researchgate.net The TLR4/NF-κB signaling pathway has also been identified as a route through which isoprenaline can trigger inflammatory cascades in cardiac cells. mdpi.com Inhibition of the NF-κB pathway has been shown to mitigate some of the pathological effects associated with isoprenaline administration, such as cardiac hypertrophy. researchgate.net

Experimental ModelIsoprenaline AdministrationKey FindingsReference
Rats (in vivo)Continuous intravenous infusion (high dose: 3 mg/kg/day)Increased NF-κB DNA binding activity 10.9-fold by day 2. nih.gov
Mice (in vivo)Single intraperitoneal injection (15 mg/kg)Observed a biphasic activation of NF-κB in the left ventricular myocardium. nih.gov
Neonatal Rat Cardiomyocytes (in vitro)0.1–100 μmol/LPromoted nuclear aggregation of the NF-κB subunit p65 by interacting with IκBα. researchgate.net
Cardiac Tissue (in vivo)Not specifiedTriggers an inflammatory cascade through the TLR4/NF-κB signaling pathway after injury. mdpi.com

Other Downstream Signaling Events (e.g., Beta-Arrestin2, Ras, Raf-1 Kinase)

Beyond the canonical G-protein signaling, this compound's effects are mediated by other crucial downstream signaling molecules, including β-arrestin2, Ras, and Raf-1 kinase.

Beta-Arrestin2 (β-arrestin2): β-arrestin2 plays a pivotal role in the regulation of β-adrenergic receptor (β-AR) signaling. Upon agonist binding by isoprenaline, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which facilitates the recruitment of β-arrestin2. This interaction is crucial for receptor desensitization and internalization, preventing overstimulation by the agonist. plos.org

Isoprenaline stimulation promotes the translocation of β-arrestin2 to the plasma membrane. bohrium.com Interestingly, the molecular mechanisms governing this translocation for the synthetic agonist isoprenaline show unique dependencies on specific kinases compared to endogenous catecholamines like epinephrine and norepinephrine (B1679862). bohrium.com For instance, upon isoprenaline stimulation of the β1AR, GRKs strongly influence β-arrestin2 translocation to the plasma membrane, an effect that is absent for epinephrine and norepinephrine. bohrium.com Furthermore, β-arrestin2 acts as a scaffold for various protein kinase cascades. Studies have demonstrated that isoprenaline can promote β-arrestin-dependent phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2). nih.gov This scaffolding function allows β-arrestin to initiate signaling pathways separate from G-protein-mediated events.

Ras and Raf-1 Kinase: this compound is a known activator of the Ras-Raf-MEK-ERK signaling cascade, a central pathway regulating cell growth, proliferation, and differentiation. Activation of β-adrenergic receptors by isoprenaline can lead to the activation of the small GTPase, Ras. drugbank.com Activated Ras, in turn, recruits and activates Raf-1 kinase (also known as C-Raf). nih.gov

In cardiomyocytes, isoprenaline has been shown to stimulate the phosphorylation of Raf-1 kinase. nih.gov This activation is a critical step in the signaling cascade leading to the phosphorylation and activation of MEK, and subsequently ERK1/2. rndsystems.com Studies in rat pancreatic islet cells also show that β-adrenergic receptor stimulation with isoprenaline significantly induces Raf-1 gene expression at both the mRNA and protein levels, highlighting a role for this pathway in cellular protection and function. nih.gov The activation of the Raf-1 signaling pathway is an important component of the cellular response to isoprenaline, linking β-adrenergic receptor stimulation to the regulation of fundamental cellular processes.

Signaling MoleculeEffect of IsoprenalineAssociated Pathway/ProcessReference
Beta-Arrestin2Promotes recruitment and translocation to the plasma membrane.Receptor desensitization, internalization, and scaffolding for ERK1/2 activation. plos.orgbohrium.comnih.gov
RasMediates activation through Gs-alpha and cAMP signaling.Upstream activator of the Raf-1/MEK/ERK cascade. drugbank.com
Raf-1 KinaseStimulates phosphorylation and induces gene expression.Key component of the Ras-Raf-MEK-ERK signaling cascade. nih.govnih.gov

Systemic Pharmacodynamics and Physiological Responses in Research Models

Cardiovascular System Responses

Isoprenaline hydrochloride elicits profound effects on the cardiovascular system, primarily through its stimulation of β-1 adrenergic receptors in the heart and β-2 adrenergic receptors in peripheral vasculature. These actions result in significant alterations in heart rate, myocardial contractility, conduction velocity, and blood pressure.

Positive Chronotropic Effects in Experimental Models

This compound consistently demonstrates a positive chronotropic effect, meaning it increases the heart rate. nih.gov This is achieved by accelerating the electrical activity of the heart's natural pacemaker, the sinoatrial (SA) node. nih.govresearchgate.net In experimental models, the application of isoprenaline leads to a dose-dependent increase in the firing rate of SA node cells. nih.gov

Positive Inotropic Effects on Myocardial Contractility

A significant physiological response to this compound is its positive inotropic effect, characterized by an increased force of myocardial contraction. nih.govnih.gov This effect is primarily mediated by the stimulation of β-1 adrenergic receptors on cardiac myocytes. nih.gov The activation of these receptors leads to a G-protein-mediated cascade that ultimately increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced calcium release from the sarcoplasmic reticulum. The resulting rise in intracellular calcium concentration strengthens the contractility of the heart muscle. nih.gov

In isolated rat cardiac trabeculae, isoprenaline has been shown to increase contractile force even when sarcoplasmic reticulum-dependent effects are inhibited, highlighting a direct effect on myofilament properties. nih.gov This positive inotropic action contributes to an increase in cardiac output. researchgate.net

Positive Dromotropic Effects on Atrioventricular Nodal Conduction

This compound exerts a positive dromotropic effect, which translates to an increased conduction velocity through the atrioventricular (AV) node. nih.gov This facilitation of AV nodal conduction is a key reason for its use in electrophysiological studies. nih.govnih.gov Research has shown that the AV node is more sensitive than the sinus node to the effects of isoprenaline. nih.gov In experimental settings, even low doses of isoprenaline can significantly decrease the anterograde and retrograde AV nodal Wenckebach cycle length. nih.gov This enhanced conduction can facilitate the induction of certain types of arrhythmias, such as atrioventricular nodal reentrant tachycardia (AVNRT), in susceptible individuals. nih.govresearchgate.net The mechanism behind this enhanced conduction is linked to the shortening of the refractory period of the AV nodal pathways. researchgate.net Studies in patients have demonstrated that isoprenaline infusion often facilitates the induction of tachycardia by enhancing retrograde ventriculoatrial conduction. nih.gov

Peripheral Vascular Resistance Modulation and Vasodilation

This compound induces vasodilation, leading to a decrease in peripheral vascular resistance. nih.govdroracle.ai This effect is primarily mediated by the activation of β-2 adrenergic receptors located on the smooth muscle of blood vessels. researchgate.net The stimulation of these receptors leads to smooth muscle relaxation. nih.gov This vasodilation is most prominent in the skeletal muscle, renal, and mesenteric vascular beds. droracle.ai

Overall Hemodynamic Changes in Vivo (Systolic, Diastolic, Mean Arterial Pressure, Cardiac Output)

The combined cardiovascular effects of this compound result in distinct hemodynamic changes in vivo. The positive chronotropic and inotropic effects lead to an increase in cardiac output. researchgate.netdroracle.ai Simultaneously, the vasodilation of peripheral blood vessels causes a decrease in total peripheral resistance. nih.govdroracle.ai

This combination of increased cardiac output and decreased peripheral resistance affects blood pressure. Typically, diastolic blood pressure falls due to vasodilation. droracle.ai Systolic blood pressure may remain unchanged or even increase slightly due to the powerful cardiac stimulation. researchgate.netdroracle.ai Consequently, the mean arterial pressure generally decreases. researchgate.netdroracle.ai In experimental models, such as unanesthetized calves, isoprenaline has been shown to significantly increase cardiac output and decrease aortic blood pressure. nih.gov

Hemodynamic Effects of this compound in Experimental Models

ParameterEffectPrimary Receptor InvolvedMechanism
Heart Rate (Chronotropy)Increaseβ1Increased firing rate of the sinoatrial node. nih.govresearchgate.net
Myocardial Contractility (Inotropy)Increaseβ1Increased intracellular calcium in cardiac myocytes. nih.gov
AV Nodal Conduction (Dromotropy)Increaseβ1Shortened refractory period of the AV node. researchgate.net
Peripheral Vascular ResistanceDecreaseβ2Relaxation of smooth muscle in peripheral arterioles. nih.govresearchgate.net
Cardiac OutputIncreaseβ1Combined effect of increased heart rate and contractility. researchgate.netdroracle.ai
Systolic Blood PressureUnchanged or Slight Increaseβ1Increased cardiac output. researchgate.netdroracle.ai
Diastolic Blood PressureDecreaseβ2Peripheral vasodilation. droracle.ai
Mean Arterial PressureDecreaseβ2 > β1The effect of vasodilation outweighs the increase in cardiac output. researchgate.netdroracle.ai

Respiratory System Responses: Bronchodilation Mechanisms in Experimental Settings

This compound is a potent bronchodilator, a property mediated by its agonistic action on β-2 adrenergic receptors in the smooth muscle of the airways. nih.govnih.gov Activation of these receptors leads to the relaxation of bronchial smooth muscle, resulting in the widening of the airways. nih.gov

In experimental settings, such as in vitro studies using porcine bronchial segments, isoprenaline has been shown to effectively relax airways contracted by agents like carbachol. nih.gov Research suggests that the bronchodilatory effect of isoprenaline may be enhanced by mechanical forces, such as those that occur during breathing. nih.gov One proposed mechanism for this synergistic effect is that isoprenaline reduces airway wall stiffness. nih.gov This reduction in stiffness allows for greater strain on the airway smooth muscle during breathing maneuvers, leading to more significant bronchodilation. nih.gov This finding suggests that part of isoprenaline's bronchodilator action involves modulating the mechanical properties of the airways, in addition to its direct relaxing effect on the smooth muscle. nih.gov

Bronchodilatory Effects of this compound in Experimental Settings

Experimental ModelKey FindingProposed Mechanism
In vitro porcine bronchial segmentsIsoprenaline induced greater bronchodilation during simulated breathing maneuvers compared to static conditions. nih.govIsoprenaline reduces airway wall stiffness, increasing airway smooth muscle strain and leading to enhanced bronchodilation. nih.gov

Smooth Muscle Relaxation in Other Systems (e.g., Gastrointestinal, Uterine)

This compound exerts significant relaxant effects on various smooth muscle tissues beyond the vasculature and bronchioles, primarily through the activation of β-adrenoceptors. Research in animal models has elucidated its role in modulating the contractility of gastrointestinal and uterine smooth muscle.

In studies on the guinea pig colon's longitudinal smooth muscle, isoprenaline-induced relaxation was found to be mediated by both β1- and β3-adrenoceptor subtypes. semanticscholar.org This suggests a dual pathway for sympathetic inhibition of large intestinal motility. semanticscholar.org Further investigations into the isolated guinea-pig uterus demonstrated that while adrenaline and noradrenaline typically caused contraction in tissues from estrogen-treated animals, isoprenaline consistently produced relaxation. nih.gov

The mechanism of uterine relaxation has been explored in the rat model. In the depolarized rat uterus, the relaxant effect of isoprenaline is linked to calcium dynamics. nih.gov The process is also mediated by the activation of K+ channels, which can be blocked by 4-aminopyridine, leading to membrane hyperpolarization and reduced muscle contractility. koreascience.kr

Table 1: Effects of Isoprenaline on Gastrointestinal and Uterine Smooth Muscle

Research Model Tissue Key Finding β-Adrenoceptor Subtype(s) Implicated Citation(s)
Guinea Pig Colonic Longitudinal Smooth Muscle Induces relaxation β1 and β3 semanticscholar.org
Guinea Pig Uterus (from estrogen-treated animals) Induces relaxation Not specified nih.gov
Rat Uterus (depolarized) Induces relaxation Not specified nih.gov

Metabolic Alterations Induced by this compound in Research Models

This compound is a potent modulator of metabolic processes, influencing carbohydrate and lipid metabolism through its action on β-adrenoceptors. Studies in various research models have demonstrated its capacity to alter energy substrate availability and utilization. Infusions of low doses of isoprenaline in healthy human subjects produced dose-dependent increases in metabolic rate. nih.gov However, chronic administration in animal models can lead to metabolic abnormalities, including decreased fatty acid and glucose metabolism, similar to changes seen after myocardial infarction. researchgate.net

Hepatic Glycogenolysis

Isoprenaline stimulates the breakdown of glycogen into glucose in the liver, a process known as glycogenolysis. wikipedia.org This action increases the availability of glucose in the bloodstream. The mechanism involves the activation of glycogen phosphorylase, the key enzyme in this pathway. wikipedia.orgyoutube.com

Research in isolated catfish hepatocytes showed that isoprenaline treatment stimulated glycogen phosphorylase 'a' activity, which was accompanied by a decrease in cellular glycogen content and an increase in glucose release into the medium. nih.gov Similarly, in liver cultures from the amphibian Ambystoma mexicanum, isoprenaline was found to stimulate glycogenolysis. nih.gov This effect is consistent with the action of adrenaline, which elevates cyclic AMP (cAMP) concentrations and phosphorylase 'a' activity via β-adrenergic receptors to promote glucose release. nih.gov The stimulation of glycogenolysis appears to be mediated by β-adrenergic receptors, as the effect of adrenaline can be blocked by the β-antagonist propranolol. nih.gov

Stimulation of Free Fatty Acid Release and Energy Production

Isoprenaline promotes lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, in adipose tissue. This action increases the circulation of FFAs, which can be used as an energy source by various tissues.

In a study using dog tibia, perfusion with isoprenaline significantly increased the level of FFAs in the nutrient vein, demonstrating mobilization from bone marrow adipose tissue. nih.govresearchgate.net The data also showed that bone marrow adipose tissue was less responsive to catecholamines than omental adipose tissue. nih.govresearchgate.net In healthy human subjects, isoprenaline infusions led to an increase in blood glycerol concentration, a marker of lipolysis. nih.gov

While isoprenaline stimulates the release of FFAs, its long-term effects on their utilization can be complex. In a rat model of heart failure induced by isoprenaline, levels of free fatty acids in the serum and myocardial tissue were higher, suggesting low metabolic efficiency. nih.govspandidos-publications.com In an in vitro model using cardiomyocytes, prolonged exposure to isoprenaline reduced fatty acid utilization during β-oxidation and decreased ATP production. frontiersin.org

Table 2: Summary of Isoprenaline's Effects on Free Fatty Acid (FFA) Metabolism

Research Model Parameter Measured Key Finding Citation(s)
Dog (in vivo) FFA level in nutrient vein of tibia Significantly increased, indicating FFA mobilization from bone marrow adipose tissue. nih.govresearchgate.net
Human Blood glycerol concentration Increased with isoprenaline infusion. nih.gov
Rat (heart failure model) Serum and myocardial FFA levels Increased, suggesting reduced metabolic efficiency. nih.govspandidos-publications.com

Effects on Glucose Homeostasis in Diabetic Models

The impact of isoprenaline on glucose regulation is particularly pronounced in diabetic research models, where insulin signaling is impaired. In these models, isoprenaline often exacerbates hyperglycemia.

A study in rats found that isoprenaline produces significant hyperglycemia in the fasted state. nih.gov When a deficiency of insulin release was induced with alloxan (a model for type 1 diabetes), the hyperglycemic activity of isoprenaline was markedly increased. nih.gov This suggests that in a healthy state, the insulin released in response to isoprenaline helps to regulate its hyperglycemic potential. nih.gov

In a mouse model of obesity and insulin resistance induced by a high-fat diet, a single dose of isoprenaline significantly increased blood glucose levels compared to the control group, exacerbating the hyperglycemic state. researchgate.net Studies using human-induced pluripotent stem cell-derived cardiomyocytes to mimic diabetes and catecholamine excess have also been employed to investigate the complex interactions between high glucose levels and isoprenaline's effects at a cellular level. nih.gov

Pharmacokinetics in Research Studies Excluding Dosage/administration

Absorption and Distribution Dynamics in Animal Models

The absorption of isoprenaline is significantly influenced by the route of administration. Oral administration results in very low bioavailability due to extensive first-pass metabolism. wikipedia.org In contrast, intravenous administration leads to more direct systemic exposure.

Once in circulation, isoprenaline exhibits a plasma protein binding of approximately 68.8 ± 1.2%, primarily to albumin. wikipedia.orgdrugbank.com Its distribution is largely limited to peripheral tissues due to its high hydrophilicity, which restricts its ability to cross the blood-brain barrier. wikipedia.org Studies in pediatric patients have reported a volume of distribution of 216 ± 57 mL/kg. drugbank.com

ParameterValueModel System
Oral BioavailabilityVery lowGeneral
Plasma Protein Binding68.8 ± 1.2%Human Plasma
Volume of Distribution216 ± 57 mL/kgPediatric Patients

Biotransformation Pathways of Isoprenaline Hydrochloride in Experimental Systems

The metabolism of isoprenaline is a critical determinant of its pharmacokinetic profile and is primarily mediated by two key enzymatic pathways.

Catechol-O-methyltransferase (COMT) is a principal enzyme involved in the biotransformation of isoprenaline. wikipedia.orgdrugbank.com This enzyme catalyzes the transfer of a methyl group to one of the catechol hydroxyl groups of isoprenaline, a process known as O-methylation. nih.govnih.gov This metabolic step is a major route of clearance for intravenously administered catecholamines. derangedphysiology.com The primary product of COMT-mediated metabolism of isoprenaline is 3-O-methylisoprenaline. wikipedia.orgdrugbank.com Studies in dogs have shown that after intravenous administration, about one-third of the radioactivity in the urine is in the form of the O-methyl metabolite. nih.gov

In contrast to other catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), isoprenaline is a poor substrate for monoamine oxidase (MAO). wikipedia.org Therefore, MAO does not play a significant role in the metabolism of isoprenaline. This is attributed to the structure of isoprenaline, specifically the presence of a large substituent on the amine group, which hinders its deamination by MAO. derangedphysiology.com

The major metabolite of isoprenaline identified in experimental studies is 3-O-methylisoprenaline, formed through the action of COMT. wikipedia.orgdrugbank.comnih.gov This metabolite is not inert; it has been characterized as a weak β-adrenergic receptor antagonist. wikipedia.org In addition to O-methylation, isoprenaline also undergoes conjugation reactions, primarily with sulfate (B86663) and glucuronic acid. wikipedia.orgdrugbank.com After oral administration in humans and intraduodenal administration in dogs, the plasma radioactivity is almost entirely in the form of conjugated isoprenaline, which also accounts for over 80% of the radioactivity found in urine. nih.gov

Metabolic PathwayEnzymeKey Metabolite(s)
O-methylationCatechol-O-Methyl Transferase (COMT)3-O-methylisoprenaline
ConjugationSulfotransferases, UDP-glucuronosyltransferasesSulfate and glucuronide conjugates
Oxidative deaminationMonoamine Oxidase (MAO)Not a significant pathway

Elimination and Excretion Profiles in Preclinical Studies

Isoprenaline and its metabolites are primarily eliminated from the body via the kidneys. Following administration, a significant portion of the dose is recovered in the urine. wikipedia.orgdrugbank.com Studies have reported that between 59.1% and 106.8% of an administered dose is recovered in the urine within 48 hours, while 12.2% to 27.0% is found in the feces. drugbank.com

The form in which isoprenaline is excreted depends on the route of administration. After intravenous administration, a large portion is excreted as unchanged isoprenaline. nih.gov In contrast, after oral administration, the majority of the excreted drug is in the form of sulfate conjugates. wikipedia.org A smaller fraction is excreted as free isoprenaline (6.5-16.2%) and as 3-O-methylisoprenaline and its conjugates (2.6-11.4%). drugbank.com

Excretion RoutePercentage of Dose Recovered (48 hours)
Urine59.1% - 106.8%
Feces12.2% - 27.0%

Half-life Characteristics in Various Experimental Models

The elimination half-life of isoprenaline is relatively short and is influenced by the route of administration, reflecting its rapid metabolism. Following intravenous administration, the half-life is approximately 2.5 to 5 minutes. wikipedia.orgdrugbank.com In a study involving C57BL/6J mice, the in vivo half-life of a single acute injection was reported to be less than 5 minutes. nih.gov The half-life after oral administration is longer, around 40 minutes, which is likely due to ongoing absorption from the gastrointestinal tract. wikipedia.orgdrugbank.com

Route of AdministrationHalf-lifeExperimental Model
Intravenous2.5 - 5 minutesGeneral
Oral~40 minutesGeneral
Intraperitoneal Injection< 5 minutesC57BL/6J mice

Preclinical and Experimental Models Utilizing Isoprenaline Hydrochloride

Cardiovascular Disease Models

The primary application of isoprenaline hydrochloride in experimental cardiology is the induction of cardiac stress, leading to conditions that mimic human heart disease, notably cardiac hypertrophy and myocardial infarction. aging-us.comnih.gov These models are characterized by their technical simplicity, high reproducibility, and the ability to produce pathological changes that closely resemble those seen in clinical practice. nih.gov

Chronic or repeated administration of this compound is a well-established method for inducing cardiac hypertrophy, a condition characterized by an increase in cardiomyocyte size and changes in heart muscle structure. frontiersin.orgnih.gov This model is invaluable for investigating the molecular and cellular signaling pathways that drive the transition from a compensatory response to maladaptive cardiac remodeling and eventual heart failure. aging-us.comnih.gov The structural changes induced by isoprenaline are dependent on the dose, duration, and method of administration, allowing for the study of different stages of hypertrophic development. researchgate.net

The development of cardiac hypertrophy in response to this compound is a multifactorial process driven by several interconnected mechanisms:

Beta-adrenergic Receptor Overstimulation: As a potent β-adrenoceptor agonist, isoprenaline's primary mechanism is the sustained and excessive stimulation of these receptors in the heart. aging-us.com This overstimulation leads to a cascade of intracellular signaling events that promote protein synthesis and an increase in myocyte size, culminating in cardiac remodeling. aging-us.comfrontiersin.org

Oxidative Stress: Isoprenaline administration has been shown to generate reactive oxygen species (ROS), leading to significant oxidative stress within the myocardium. aging-us.comresearchgate.net This imbalance between ROS production and the heart's antioxidant defenses contributes to cellular damage, inflammation, and the activation of pro-hypertrophic signaling pathways. aging-us.comresearchgate.net Key enzymatic sources of ROS, such as NADPH oxidases (specifically NOX2), are upregulated following β-adrenergic stimulation. researchgate.net

Activation of Signaling Pathways: The overstimulation of β-adrenergic receptors activates several downstream signaling pathways critical to the hypertrophic response. A rise in intracellular calcium activates calcium-dependent pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. frontiersin.org Other pathways, such as those involving protein kinase C and mitogen-activated protein kinases (MAPKs), are also implicated in transducing the hypertrophic signal. frontiersin.orgresearchgate.net

Neurohormonal Activation: The renin-angiotensin-aldosterone system (RAAS) has also been proposed to be involved in the development and maintenance of isoprenaline-induced cardiac hypertrophy. researchgate.netfrontiersin.org

The hypertrophic state induced by this compound is characterized by the reactivation of a "fetal gene program" and changes in the expression of specific proteins and non-coding RNAs. nih.gov These molecules serve as key biomarkers for assessing the extent of hypertrophy in experimental models.

A significant finding in these models is the widespread dysregulation of circular RNAs (circRNAs), a class of non-coding RNAs. frontiersin.org In isoprenaline-treated mice, hundreds of circRNAs have been found to be differentially expressed, with the majority being upregulated. nih.govfrontiersin.org These circRNAs are implicated in regulating cardiovascular development and metabolism and can act as "sponges" for microRNAs, thereby influencing gene expression pathways involved in hypertrophy. For instance, the circRNA HRCR has a protective function by sequestering miR-223, while circCacna1c is upregulated and contributes to the hypertrophic response.

Marker CategorySpecific MarkerChange in HypertrophySignificance
Natriuretic PeptidesAtrial Natriuretic Peptide (ANP/Nppa)UpregulatedIndicates cardiac stress and ventricular wall stretch. nih.gov
Natriuretic PeptidesBrain Natriuretic Peptide (BNP/Nppb)UpregulatedA key marker of ventricular pressure and volume overload. researchgate.net
Contractile ProteinsBeta-Myosin Heavy Chain (β-MHC/Myh7)UpregulatedRepresents a shift to a more energy-efficient fetal isoform. researchgate.netnih.govresearchgate.net
Cytoskeletal/FibroticSmooth muscle alpha-2 actin (Acta2)UpregulatedAssociated with muscle contraction and fibrotic processes. researchgate.net
Non-coding RNAsCircular RNAs (e.g., circCacna1c)DysregulatedAct as regulators of gene expression, often by sponging microRNAs.

Mitochondrial integrity is crucial for cardiac function, and isoprenaline-induced hypertrophy is associated with significant mitochondrial damage and dysfunction. These alterations contribute to the energy deficit and oxidative stress that characterize the pathological remodeling of the heart.

Ultrastructural analysis reveals profound changes in mitochondrial morphology and organization. In isoprenaline-treated animals, there is a notable impairment of the ordered arrangement of mitochondria between myofibrils, accompanied by a decrease in both the size and number of these organelles. Furthermore, damage to the mitochondrial membrane, including swelling, a reduction in the number of cristae, and membrane blebbing (an indicator of apoptosis), is commonly observed. nih.gov

Aspect of Mitochondrial FunctionEffect of this compoundConsequence
UltrastructureDecreased size and number; disorganized arrangement; swelling; loss of cristae. nih.govImpaired structural integrity and efficiency.
Respiratory ChainReduced protein levels of respiratory chain complexes I-V.Decreased efficiency of oxidative phosphorylation and ATP synthesis.
Antioxidant DefenseSuppressed activity of mitochondrial antioxidant enzymes (e.g., Mn-SOD, glutathione peroxidase).Increased vulnerability to oxidative damage from ROS.
Membrane IntegrityMembrane damage and blebbing.Potential release of pro-apoptotic factors, contributing to cell death.

High doses of this compound are used to create a non-invasive, chemically-induced model of myocardial injury and infarction. This model is valued for its simplicity, speed, and low rate of procedural complications compared to surgical methods like coronary artery ligation. It reliably produces an 'infarct-like' necrosis of the heart muscle, providing a standardized tool for studying the pathophysiology of myocardial infarction and for screening cardioprotective compounds. nih.gov The resulting myocardial damage is caused by a combination of factors, including excessive stimulation of the heart, an imbalance between myocardial oxygen supply and demand, and the cardiotoxic effects of isoprenaline's oxidation products.

The isoprenaline-induced myocardial infarction model recapitulates many of the key features of acute myocardial infarction (AMI) in humans, making it a clinically relevant research tool. nih.govnih.gov The biochemical, metabolic, and morphological changes observed in the heart tissue of experimental animals closely mirror those seen in human patients. nih.govnih.gov

Key similarities include:

Histopathology: The model produces coagulative necrosis, edema, and inflammatory cell infiltration, which are characteristic histological hallmarks of human MI. nih.gov

Location of Necrosis: The damage is typically most severe in the subendocardial region of the left ventricle and the interventricular septum, a pattern often observed in human MI resulting from hypoperfusion. nih.govnih.gov

Biochemical Alterations: The model shows significant alterations in cardiac marker enzymes, lipid profiles, and oxidative stress markers, consistent with the clinical presentation of AMI. nih.gov

This compound-Induced Myocardial Injury and Infarction Models

Underlying Mechanisms of Damage

The administration of isoprenaline, particularly at high doses, inflicts myocardial damage through a multi-faceted mechanism involving an imbalance in myocardial oxygen supply and demand. ijrrpas.comresearchgate.netresearchgate.net This leads to a state of severe cardiac stress and can result in infarct-like necrosis of the heart muscle. ijrrpas.comresearchgate.net The primary underlying mechanisms include:

Hypoxia: Isoprenaline induces positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, which significantly elevate myocardial oxygen consumption. nih.govtandfonline.com Simultaneously, it can reduce effective coronary blood flow, creating a critical imbalance between oxygen supply and demand that culminates in myocardial hypoxia. researchgate.net

Calcium Overload: A key factor in isoprenaline-induced cardiotoxicity is the induction of intracellular calcium overload. frontiersin.org This excessive accumulation of calcium ions is a common pathway leading to myocardial cell damage and death. frontiersin.org

Free Radicals: Isoprenaline administration promotes the generation of cytotoxic free radicals and subsequent oxidative stress. nih.govfrontiersin.org These reactive oxygen species lead to lipid peroxidation of cellular membranes, altering their permeability and contributing to massive tissue damage. frontiersin.org Oxidative stress is considered a primary initiating factor in the cascade of isoprenaline-induced myocardial injury. nih.govfrontiersin.org

Energy Depletion: The intense stimulation of β1-adrenergic receptors by high doses of isoprenaline can lead to a state of cardiac energy depletion, further compromising myocardial function and viability. frontiersin.org

Biochemical and Histopathological Biomarkers of Cardiac Injury

Myocardial injury induced by this compound results in the loss of cell membrane integrity, leading to the leakage of intracellular enzymes and proteins into the bloodstream. nih.gov These molecules serve as crucial biochemical markers for assessing the extent of cardiac damage.

Key biomarkers that are consistently elevated in isoprenaline-induced cardiac injury models are detailed below:

BiomarkerDescriptionSignificance in Isoprenaline Models
Cardiac Troponin T (cTnT) A regulatory protein of the thin filament of the contractile apparatus of striated muscle.Serum levels are significantly increased following isoprenaline administration, indicating myocardial necrosis. nih.govresearchgate.net
Lactate Dehydrogenase (LDH) A cytosolic enzyme present in almost all living cells.Elevated serum LDH activity is a classical indicator of cell damage and is significantly increased in isoprenaline-induced cardiotoxicity. nih.govnih.govnih.gov
Creatine Kinase-MB (CK-MB) An isoenzyme of creatine kinase found predominantly in the heart muscle.Considered a standard marker for myocyte injury, its serum activity is markedly elevated following isoprenaline-induced damage. nih.govnih.govnih.govnih.gov
Creatine Phosphokinase (CPK) A general term for Creatine Kinase.The cardiac-specific CK-MB isoenzyme is the relevant biomarker for isoprenaline-induced myocardial injury. researchgate.netresearchgate.net
Malondialdehyde (MDA) A key indicator of lipid peroxidation.Increased levels of MDA in cardiac tissue are a direct measure of oxidative stress induced by isoprenaline. frontiersin.orgnih.govnih.gov

These biochemical findings are often correlated with histopathological observations, such as inflammatory cell infiltration, edema, and myocyte necrosis, which confirm the extent of the cardiac damage. researchgate.net

Models for Inducing Arrhythmias in Electrophysiological Studies

This compound is a standard pharmacological agent used in clinical and experimental electrophysiology (EP) studies. heraldopenaccess.us By stimulating β-adrenergic receptors, it increases heart rate, enhances myocardial contractility, and accelerates atrioventricular conduction, thereby altering the autonomic tone to facilitate the induction and diagnosis of cardiac arrhythmias. tandfonline.comdroracle.aiisrctn.com

Isoprenaline is effectively used to provoke ventricular arrhythmias (VAs) in experimental settings. nih.gov The underlying mechanism for its arrhythmogenic effect is linked to its β-adrenergic stimulation, which alters cardiac conduction and refractoriness, potentially triggering abnormal automaticity in ventricular tissue. droracle.ai

Experimental Findings:

In ex vivo models using isolated papillary muscles from spontaneously hypertensive rats, isoprenaline was shown to induce spontaneous electrical activity, demonstrating its direct arrhythmogenic potential. nih.gov

Stable arrhythmia models in rats have been established using combined subcutaneous and intraperitoneal injections of isoprenaline, with the proposed mechanism involving cardiomyocyte damage and subsequent myocardial fibrosis that alters electrical conduction. tandfonline.com

Isoprenaline's ability to shorten the QT interval and ventricular refractory periods is a key electrophysiological change that facilitates the induction of VAs. droracle.aiahajournals.org

Isoprenaline infusion is a recognized method for inducing atrial fibrillation (AF) in both research and clinical contexts. hra.nhs.uk The drug's electrophysiological effects, including increased automaticity and the promotion of early and delayed after-depolarizations, create a substrate for the initiation and maintenance of AF. isrctn.com

Experimental Findings:

In rat models, isoprenaline administration has been shown to increase susceptibility to AF. nih.gov The mechanism involves an increase in heart rate and a decrease in blood pressure, leading to atrial ischemic injury, which in turn causes left atrial fibrosis and conduction abnormalities. nih.gov

Human studies have demonstrated that isoprenaline infusion has a high sensitivity (88%) and specificity (95%) for inducing AF in patients with a history of paroxysmal AF. umich.edu

Application in Experimental Shock Models

This compound has been investigated and used in various experimental models of shock due to its potent cardiovascular effects.

Septic Shock: In experimental and clinical settings of septic shock, isoprenaline has been used to increase tissue oxygen saturation. nih.gov It has been noted as useful in "cold hypotension" scenarios that are complicated by renal failure. nih.gov However, its application is approached with caution due to the risk of cardiac toxicity. nih.gov

Hypovolemic Shock: The compound is recognized as a potential adjunctive therapy to fluid and electrolyte replacement in the treatment of hypovolemic shock. researchgate.netnih.gov

Cardiogenic Shock: Due to its powerful positive inotropic and chronotropic effects that lead to increased cardiac output, isoprenaline is indicated for use in low cardiac output states, including cardiogenic shock. researchgate.net

In Vitro and Ex Vivo Cellular Models for this compound Research

Isoprenaline is widely employed in cellular and tissue models to dissect the molecular mechanisms of β-adrenergic stimulation under controlled laboratory conditions. nih.gov

In Vitro Models:

Cardiomyocyte Cultures: Isoprenaline is commonly applied to cardiomyocyte cell lines, such as H9C2 cells, to induce cellular hypertrophy, providing a model to study the signaling pathways involved in this pathological growth. researchgate.net

Non-Cardiac Cell Lines: The effects of isoprenaline have been compared across different cell types. For instance, it increased lysosomal enzyme activity in HeLa cells in a dose-dependent manner but had no effect on HepG2 liver cells. nih.gov

Isolated Adipocytes: Research using isolated rat fat cells has shown that isoprenaline can increase the activity of cAMP phosphodiesterase and inhibit glucose transport stimulated by insulin. selleckchem.com

3D Spheroids: In three-dimensional aggregates of embryonic cardiomyocytes, which more closely mimic native heart tissue, isoprenaline treatment leads to a dose-dependent increase in the beating frequency. researchgate.net

Ex Vivo Models:

Isolated Heart Tissues: Tissues such as papillary muscles isolated from animal hearts are used to study the direct effects of isoprenaline on cardiac electrophysiology, including the induction of abnormal automaticity. nih.gov

Isolated Pacemaker Cells: Studies on isolated sino-atrial node pacemaker cells from rabbits have demonstrated that isoprenaline directly increases their spontaneous firing rate. selleckchem.com

Cardiomyocyte Culture Systems

Cardiomyocyte culture systems are fundamental in cardiac research, providing a platform to investigate the direct effects of compounds on heart cells. This compound is frequently used in these models to simulate conditions of cardiac stress and hypertrophy.

Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a particularly valuable model. Studies have shown that hiPSC-CMs form a functional cardiac syncytium that responds predictably to pharmacological agents, including isoprenaline. oup.com When treated with isoprenaline, these cells exhibit a dose-dependent chronotropic response, meaning their beating frequency increases. oup.com This model has been used to investigate the electrophysiological mechanisms of conditions like Takotsubo syndrome (TTS), where high concentrations of isoprenaline can induce reactive oxygen species (ROS) generation and ion channel dysfunction. mdpi.com Another application is in modeling ischemic damage; isoprenaline has been shown to be an effective inducer of damage in cardiomyocytes differentiated from human bone marrow mesenchymal stem cells. nih.gov

The H9c2 cell line, a rat cardiomyoblast line, is another common model. Research using H9c2 cells has demonstrated that the cellular differentiation state influences susceptibility to isoprenaline-induced toxicity. nih.gov Differentiated H9c2 cells are more susceptible to the cardiotoxic effects of isoprenaline, a finding linked to alterations in the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and signaling molecules like calcineurin and p38-MAPK. nih.gov

Cell ModelKey Research FocusSelected Findings with this compound
Human iPSC-CMs Electrophysiology, Disease Modeling (e.g., Takotsubo Syndrome)Exhibits a dose-dependent increase in beating frequency. oup.com High concentrations can induce ROS production and ion channel dysfunction. mdpi.com
hBM-MSC derived Cardiomyocytes Ischemic Damage ModelingEffectively induces cellular damage, validated by increased LDH mRNA levels. nih.gov
H9c2 Rat Cardiomyoblasts Cardiotoxicity, Role of DifferentiationDifferentiated cells show greater susceptibility to toxicity. nih.gov Toxicity is associated with changes in Bax/Bcl-2 ratio and calcineurin levels. nih.gov
Guinea Pig Ventricular Myocytes Cellular Volume RegulationInduces regulatory volume decrease in osmotically inflated cells through activation of Cl- channels. researchgate.net

Other Relevant Cell Lines (e.g., HepG2, A549, THP-1 cells)

Beyond cardiac cells, this compound is utilized to investigate the role of β-adrenergic signaling in other cell types, including cancer and immune cells.

HepG2 Cells: In the human hepatocellular carcinoma cell line, HepG2, studies have shown that β2-AR is up-regulated compared to normal hepatic cells. nih.gov this compound acts as a mitogen, promoting the growth of HepG2 cells in a dose-dependent manner. nih.gov This proliferative effect is mediated through the β2-AR and involves the activation of the MAPK/ERK1/2 signaling pathway. nih.gov Isoprenaline has also been observed to restore the expression of ATGL and HSL, enzymes involved in lipid metabolism, after their decrease was induced by 1,3-dichloro-2-propanol. medchemexpress.com

A549 Cells: In the human lung adenocarcinoma cell line, A549, isoprenaline has been shown to influence cell migration and signaling pathways. It increases the expression of histone deacetylase 6 (HDAC6) by inhibiting the c-Raf-MEK1/2-ERK1/2 signaling pathway. nih.gov The β2-adrenergic receptor activation by isoprenaline also promotes the proliferation of A549 cells. researchgate.net

THP-1 Cells: This human monocytic cell line is used to model immune responses. In THP-1 cells, this compound has been shown to inhibit the phosphorylation of key proteins (MITA, IRF3, STAT1) involved in the innate immune response to viral infections. medchemexpress.com This suggests a role for β-adrenergic signaling in modulating antiviral pathways. medchemexpress.com Specifically, it can inhibit the transcription of genes like IFNB1 and CXCL10, which are crucial for the immune response. medchemexpress.com

Cell LineCell TypeKey Research FocusSelected Findings with this compound
HepG2 Human Hepatocellular CarcinomaCancer Cell Proliferation, MetabolismPromotes cell growth in a dose-dependent manner via the β2-AR-mediated MAPK/ERK1/2 pathway. nih.gov Restores ATGL and HSL expression after chemical-induced reduction. medchemexpress.com
A549 Human Lung AdenocarcinomaCancer Cell Migration and ProliferationIncreases HDAC6 expression by inhibiting the c-Raf-MEK1/2-ERK1/2 pathway. nih.gov Promotes cell proliferation. researchgate.net
THP-1 Human Monocytic LeukemiaInnate Immunity, Inflammatory ResponseInhibits viral-induced phosphorylation of MITA, IRF3, and STAT1. medchemexpress.com Inhibits transcription of antiviral genes IFNB1 and CXCL10. medchemexpress.com

Ex Vivo Heart Perfusion Models

Ex vivo heart perfusion models, such as the Langendorff-perfused heart system, allow for the study of the whole organ in a controlled environment, isolated from systemic influences. This compound is a key pharmacological agent in these models, primarily used to induce conditions of cardiac hypertrophy and heart failure for mechanistic studies. nih.gov

In studies using rat hearts, chronic administration of isoprenaline prior to ex vivo perfusion is used to model cardiac hypertrophy. nih.govresearchgate.net Subsequent ex vivo analysis reveals significant changes in cardiac function, metabolism, and signaling pathways. For instance, after seven days of isoprenaline treatment, explanted and perfused rat hearts show a significant reduction in cardiac function. nih.gov This functional decline is associated with impaired energy metabolism, evidenced by a lower phosphocreatine to ATP ratio (PCr/ATP), and increased oxidative stress, indicated by higher malondialdehyde (MDA) content. nih.gov

These models have also been instrumental in demonstrating that isoprenaline induces a defect in the perfusion of the subendocardial myocardium of the left ventricle. nih.gov This impairment in regional blood flow corresponds to the areas where myocardial necrosis is observed, suggesting that ischemia is a key factor in isoprenaline-induced cardiac damage. nih.gov The model has also been used to show that isoprenaline infusion leads to decreased fatty acid and glucose metabolism, changes that are similar in nature to those observed following myocardial infarction. researchgate.net

Model SystemCondition ModeledKey Parameters StudiedSelected Findings with this compound
Isolated Perfused Rat Heart Cardiac Hypertrophy and FailureCardiac Function, Energy Metabolism, Oxidative Stress, NO PathwayReduced cardiac function, decreased PCr/ATP ratio, increased MDA content, and up-regulation of eNOS expression after 7 days of in vivo treatment. nih.gov
Isolated Perfused Rat Heart Myocardial NecrosisRegional Myocardial PerfusionInduces impaired perfusion of the subendocardial myocardium, corresponding to areas of necrosis. nih.gov
Isolated Perfused Rat Heart Post-Infarct Metabolic ChangesSubstrate Metabolism (Fatty Acids, Glucose)Decreased myocardial palmitate oxidation rates and reduced insulin-stimulated glycolysis following in vivo infusion. researchgate.net

Mechanistic Research on Drug Interactions with Isoprenaline Hydrochloride

Sympathomimetic Co-administration Studies

Synergistic and Antagonistic Cardiovascular Effects with Epinephrine (B1671497) and Other Catecholamines

The co-administration of isoprenaline and epinephrine, both potent cardiac stimulants, can induce synergistic effects that may lead to serious arrhythmias. Mechanistic studies highlight that their combined action on β-adrenergic receptors significantly enhances myocardial hemodynamics. In isolated rabbit hearts, the combination of high-dose epinephrine and isoprenaline was found to significantly enhance hemodynamic parameters more than high-dose epinephrine alone nih.gov. This combination led to an 83.7% increase in OS (overshoot) and a 10.15% increase in Vmax (maximum rate of depolarization) compared to epinephrine alone nih.gov.

However, the interaction is complex. For instance, in canine papillary muscles, epinephrine can produce disparate effects on cardiac conduction: it facilitates conduction at the Purkinje-ventricular muscle junction (similar to isoprenaline) while simultaneously depressing conduction in the Purkinje system, an effect potentiated by certain anesthetics nih.gov. This suggests a combination of synergistic β-receptor mediated effects and potentially antagonistic α-receptor mediated actions. Furthermore, research comparing isoprenaline to endogenous catecholamines like epinephrine and norepinephrine (B1679862) has revealed that they have distinct kinase dependencies for mediating the interaction between the β1-adrenergic receptor and β-arrestin2, indicating different underlying molecular mechanisms of action and regulation ethz.chethz.ch.

Table 1: Effects of Isoprenaline Co-administration with Epinephrine on Cardiac Electrophysiology nih.gov
ParameterHigh-Dose Epinephrine (HDE)HDE + Isoprenaline (Iso)Percentage Change
Heart Rate (min⁻¹)62.20 +/- 6.25134.16 +/- 1.48↑ 115.7%
Action Potential Frequency (APF) (min⁻¹)55.58 +/- 8.63138.38 +/- 9.96↑ 149.0%
Action Potential Duration (APD50)Significantly Decreased-
Action Potential Duration (APD90)Significantly Decreased-

Novel Heart Failure Model Induction through Co-administration (e.g., Phenylephrine)

Recent research has utilized the co-administration of isoprenaline with the α-adrenergic agonist phenylephrine to create a novel and more representative mouse model of heart failure with reduced ejection fraction (HFrEF) nih.govnih.govfrontiersin.org. This combination is believed to better mimic the pathophysiology of human heart failure by activating both the sympathetic nervous system (SNS) via β-receptors (isoprenaline) and the renin-angiotensin-aldosterone system (RAAS) via α-receptors (phenylephrine) nih.govnih.govfrontiersin.orgresearchgate.net.

Studies demonstrate that while isoprenaline alone can induce some cardiac damage, the combination with phenylephrine leads to a more pronounced heart failure phenotype nih.gov. After two weeks of administration, the isoprenaline/phenylephrine (ISO/PE) group showed a more significant decrease in cardiac function and a greater degree of cardiac hypertrophy and fibrosis compared to the group receiving isoprenaline alone nih.govresearchgate.net. This model of decompensated left ventricular hypertrophy with reduced cardiac output provides a valuable tool for investigating the molecular pathways involved in heart failure researchgate.net.

Table 2: Comparison of Cardiac Function in Mouse Models after 2 Weeks nih.gov
ParameterControlIsoprenaline (ISO)Isoprenaline + Phenylephrine (ISO/PE)
Ejection Fraction (EF%)70.32 ± 5.5745.2 ± 6.8844.57 ± 5.35
Fractional Shortening (FS%)-DecreasedMore Pronounced Decrease
Cardiac Fibrosis (% Collagen)-13.39 ± 8.5637.27 ± 16.32

Interactions Affecting Adrenergic Receptor Signaling Pathways

Isoprenaline's mechanism of action is centered on its agonism at β-adrenergic receptors patsnap.comnih.gov. Therefore, its effects are directly and significantly modulated by drugs that act as antagonists or modulators of the broader adrenergic receptor system.

Beta-Adrenergic Receptor Antagonists

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, directly counteract the effects of isoprenaline. The therapeutic efficacy of isoprenaline is diminished when used in combination with beta-blockers such as bisoprolol and others drugbank.com. The mechanism involves competitive binding to β-receptors, thereby inhibiting the isoprenaline-induced signaling cascade that leads to increased heart rate and contractility ethz.chnih.gov. This antagonistic relationship is fundamental to the pharmacologic understanding of both classes of drugs.

Alpha-Adrenergic Receptor Modulators

While isoprenaline is primarily known for its potent β-receptor activity, research has revealed that it also interacts with α-adrenergic receptors, albeit with lower affinity nih.gov. Specifically, isoprenaline can act as a biased agonist at the α-1A-adrenoceptor nih.govresearchgate.netmerckmillipore.com. This interaction does not follow the typical Gαq/PLC pathway associated with α-1A agonists. Instead, isoprenaline selectively activates the MAPK/ERK signaling pathway, a response that can be blocked by α-1A-selective antagonists nih.govresearchgate.net. This biased agonism means that isoprenaline can trigger distinct cellular signaling cascades through the α-1A receptor, which are different from those activated by traditional α-agonists like phenylephrine nih.govresearchgate.netmerckmillipore.com. This finding adds a layer of complexity to isoprenaline's pharmacological profile and explains some of its varied physiological effects, particularly at higher concentrations.

Modulators of Isoprenaline Hydrochloride Metabolism (e.g., Monoamine Oxidase Inhibitors, COMT Inhibitors)

The duration and intensity of isoprenaline's effects can be altered by drugs that inhibit its metabolic breakdown. The primary enzymes involved in catecholamine metabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) nih.govpatsnap.com.

Research indicates that isoprenaline is not a significant substrate for monoamine oxidase nih.gov. Studies have shown that even in conditions where MAO activity is presumed to be elevated, the metabolism of isoprenaline remains unchanged, unlike other amines such as tyramine nih.gov. This suggests that MAO inhibitors are unlikely to have a major direct impact on the metabolic clearance of isoprenaline itself medbullets.comyoutube.com.

Anesthetic Interactions and Myocardial Sensitization Mechanisms

The interaction between this compound and various anesthetic agents is a critical area of mechanistic research, primarily centered on the phenomenon of myocardial sensitization. This term describes the process whereby certain anesthetics render the heart muscle abnormally sensitive to the effects of catecholamines like isoprenaline, increasing the risk of cardiac arrhythmias.

The underlying mechanism of this sensitization is multifactorial. Inhaled anesthetic agents, particularly halogenated hydrocarbons such as halothane, are known to sensitize the myocardium to the effects of sympathomimetic amines. pediatriconcall.com Isoprenaline, as a potent non-selective beta-adrenergic agonist, produces strong positive chronotropic (heart rate) and inotropic (contractility) effects on the heart. researchgate.netresearchgate.net This stimulation leads to a significant increase in myocardial oxygen demand. nih.govnih.gov

Simultaneously, anesthetic agents can alter the electrophysiological properties of the myocardium, including impulse conduction and repolarization times. The combination of an electrophysiologically altered myocardium and the powerful stimulatory effects of isoprenaline creates a substrate for arrhythmogenesis. Research in canine models using halothane and epinephrine (which has similar effects to isoprenaline in this context) has shown that a critical increase in heart rate is a necessary factor for inducing these arrhythmias. nih.gov The arrhythmias are often explained by a re-entry mechanism, where the anesthetic alters impulse propagation, making the heart susceptible to irregular electrical circuits triggered by the beta-agonist. nih.govnih.gov

Experimental studies have indicated that the arrhythmogenic interaction does not appear to originate at the single-cell level. In studies on isolated rat myocytes, halothane was found to inhibit, rather than enhance, the arrhythmogenic activity induced by sympathomimetics like isoprenaline. nih.gov This suggests that the mechanism is likely related to altered impulse propagation and the creation of re-entrant pathways in the whole heart, rather than a direct effect on individual heart cells. nih.gov

Anesthetic AgentObserved Interaction with Beta-Agonists (e.g., Isoprenaline)Primary Mechanism of Myocardial Sensitization
HalothaneHigh potential for inducing ventricular arrhythmias. pediatriconcall.comAlters impulse propagation, facilitating re-entrant circuits when combined with catecholamine-induced increases in heart rate. nih.govnih.gov
CyclopropaneKnown to sensitize the heart to catecholamines, leading to arrhythmias.Believed to operate via a re-entrant mechanism similar to halothane. nih.gov

Interactions with Agents Affecting Electrolyte Balance in Experimental Settings

This compound's interactions with drugs that modify electrolyte balance, particularly potassium, have been a subject of significant experimental investigation. These interactions are mechanistically important as they can precipitate pro-arrhythmic conditions.

The primary mechanism involves the potentiation of hypokalemia (low serum potassium). Isoprenaline, through its action on beta-2 adrenergic receptors, facilitates the movement of potassium from the extracellular to the intracellular space. This occurs in part by stimulating the Na+/K+-ATPase pump on cell membranes. While this effect may be modest in isolation, it becomes clinically significant when isoprenaline is co-administered with agents that also promote potassium loss, such as certain diuretics.

Thiazide diuretics (e.g., chlorothiazide, bendroflumethiazide) and loop diuretics (e.g., bumetanide) increase the urinary excretion of potassium. drugbank.comnih.gov Experimental studies have shown that the concurrent administration of a beta-agonist and a potassium-depleting diuretic can lead to a more profound and rapid decline in serum potassium levels than would be seen with either agent alone. drugbank.comnih.gov

This resulting hypokalemia is a known risk factor for cardiac arrhythmias. nih.gov A low extracellular potassium concentration alters the resting membrane potential of myocardial cells, prolongs the action potential duration, and can lead to both triggered activity and re-entrant arrhythmias. nih.gov Therefore, the interaction between isoprenaline and these agents is synergistic: isoprenaline provides a direct arrhythmogenic stimulus to the heart while the interacting agent creates an underlying electrolyte imbalance that makes the myocardium more susceptible to that stimulus. nih.gov

Research in animal models has also explored isoprenaline's effects on renal electrolyte handling. Some studies suggest isoprenaline may inhibit potassium secretion in the cortical collecting tubule and increase sodium reabsorption in the inner medullary collecting duct, further complicating its systemic electrolyte effects. nih.gov

Interacting Agent ClassSpecific Compound Example(s)Mechanistic Effect of Interaction with Isoprenaline
Thiazide DiureticsChlorothiazide, Bendroflumethiazide, Benzthiazide drugbank.comAdditive potassium loss. Diuretic increases renal excretion while isoprenaline promotes intracellular potassium uptake, increasing the risk of severe hypokalemia. drugbank.comnih.gov
Loop DiureticsBumetanide drugbank.comAdditive potassium loss through different mechanisms (renal excretion and intracellular shift), enhancing the risk of hypokalemia. drugbank.com

Toxicology and Safety Pharmacology Research Mechanisms

Mechanisms of Cardiac Toxicity and Myocardial Damage

Isoprenaline hydrochloride, a synthetic catecholamine and non-selective β-adrenergic agonist, is a valuable tool in experimental cardiology to induce myocardial injury that mimics certain aspects of human cardiovascular diseases. jcdr.netnih.gov Its administration triggers a cascade of events leading to cardiac damage through multiple interconnected mechanisms.

Arrhythmogenesis and Pro-arrhythmic Mechanisms (e.g., Tachycardia, Ventricular Arrhythmias, Adams-Stokes Attacks)

This compound is known to increase the risk of ventricular arrhythmias, an effect that is particularly pronounced in individuals with pre-existing cardiac conditions. droracle.ai The arrhythmogenic potential of isoprenaline is dose-dependent and is a significant concern for patients with structural or ischemic heart disease. droracle.ai The fundamental mechanism involves the stimulation of both beta-1 and beta-2 adrenergic receptors. droracle.aipatsnap.com

Stimulation of beta-1 receptors, which are predominant in the heart, leads to a positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effect. jcdr.netpatsnap.com This heightened cardiac activity can trigger automaticity in ventricular tissue, leading to arrhythmias. droracle.ai Research in isolated rat hearts has shown that the pro-arrhythmic action of isoprenaline is primarily a result of beta-1 receptor-mediated tachycardia. nih.gov The incidence of ventricular arrhythmias in patients receiving isoprenaline can range from 5-15%, with higher rates observed in those with underlying cardiac disease. droracle.ai In clinical contexts, overdosage can lead to severe tachycardia, other arrhythmias, palpitations, angina, and potentially Adams-Stokes attacks. droracle.aidrugbank.com

Arrhythmic EffectPrimary MechanismKey Receptor InvolvedContributing Factors
TachycardiaPositive Chronotropic Effectβ1-adrenergicDirect stimulation of the sinoatrial node
Ventricular ArrhythmiasIncreased Automaticityβ1-adrenergicIschemia, electrolyte abnormalities, structural heart disease droracle.ai
Adams-Stokes AttacksPrecipitation of severe bradycardia or ventricular tachyarrhythmiasβ-adrenergic overstimulationUnderlying heart block drugbank.com

Myocardial Necrosis and Injury Pathways

Administration of isoprenaline, particularly at high doses, can induce 'infarct-like' myocardial necrosis that bears a resemblance to human myocardial infarction. jcdr.netnih.gov This makes it a widely used agent for creating experimental models of cardiac injury. nih.govdntb.gov.ua The damage is dose-dependent, with histopathological changes observable even at low doses. jcdr.net

The primary pathway to necrosis involves a significant imbalance between myocardial oxygen supply and demand. nih.govresearchgate.net The potent positive inotropic and chronotropic effects dramatically increase the heart's workload and oxygen requirements. nih.gov Simultaneously, isoprenaline can decrease coronary blood flow due to its effects on the circulation, exacerbating the oxygen deficit and leading to ischemia. jcdr.net This sustained mismatch results in cardiomyocyte death and the formation of necrotic lesions, which are often most prominent in the subendocardial region of the left ventricle. nih.gov The resulting myocardial injury triggers an inflammatory response and subsequent fibrotic tissue repair. nih.gov

Role of Oxidative Stress and Reactive Oxygen Species Production

A crucial mechanism underlying isoprenaline-induced cardiotoxicity is the generation of oxidative stress. nih.govfrontiersin.org Isoprenaline administration leads to the excessive production of reactive oxygen species (ROS) and lipid peroxidation. frontiersin.orgresearchgate.net Cardiomyocytes are particularly vulnerable to oxidative damage due to a relative lack of effective antioxidant defenses. frontiersin.org

The production of free radicals is considered an initiating event in the cascade leading to myocardial fibrosis and cell death. nih.gov These highly reactive molecules can attack cellular components, including lipids, proteins, and DNA, causing significant damage and disrupting normal cellular function. frontiersin.org In experimental models, an increase in mitochondria-derived ROS is a key finding following isoprenaline treatment. nih.gov This oxidative stress is not only directly cytotoxic but also triggers downstream signaling pathways that contribute to inflammation and apoptosis. frontiersin.orgresearchgate.net

Calcium Overload and Energy Depletion in Cardiac Cells

Isoprenaline disrupts intracellular calcium homeostasis, a critical factor in cardiac muscle function. researchgate.net As a β-adrenergic agonist, it enhances the influx of calcium into cardiac myocytes and promotes its release from the sarcoplasmic reticulum. nih.gov This leads to an increase in intracellular calcium levels, which, while initially boosting contractility, can become pathological. researchgate.netnih.gov

This resulting calcium overload can lead to the overstimulation of contractile proteins and excessive depletion of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.net The combination of high energy demand and impaired energy production due to ischemia and mitochondrial damage creates a state of energy depletion. researchgate.netresearchgate.net This energy crisis, coupled with the direct toxic effects of calcium overload, contributes significantly to cardiomyocyte dysfunction and death. researchgate.netresearchgate.net

Increased Myocardial Oxygen Demand and Ischemic Injury

The powerful β-adrenergic stimulation by this compound directly leads to a substantial increase in myocardial oxygen consumption. nih.govnih.gov The positive inotropic and chronotropic effects—stronger and faster heart contractions—necessitate a greater supply of oxygen and nutrients to the cardiac muscle. nih.govresearchgate.net

In situations where coronary blood flow is limited, such as in patients with underlying coronary artery disease, this surge in demand cannot be met. nih.gov This mismatch between oxygen supply and demand results in myocardial ischemia. jcdr.netnih.gov The ischemic state deprives cardiac cells of the oxygen required for aerobic respiration, leading to a switch to anaerobic metabolism, accumulation of metabolic byproducts, cellular dysfunction, and ultimately, cell death if the imbalance is severe or prolonged. jcdr.netnih.gov This mechanism is central to the development of type 2 myocardial infarction observed in some clinical and experimental settings following isoprenaline administration. nih.govnih.gov

Systemic Toxicological Responses in Animal Models

This compound is extensively utilized in preclinical research to create reliable and reproducible animal models of cardiac damage, including myocardial infarction, cardiac hypertrophy, and fibrosis. nih.govnih.govnajah.edu These models, most commonly developed in rats and mice, allow for the investigation of the pathophysiology of heart disease and the evaluation of potential therapeutic interventions. nih.govdntb.gov.ua

The administration of isoprenaline in these models induces a range of systemic and cardiac responses that mimic human disease. Pathophysiological and morphological abnormalities produced in these experimental models are comparable to those seen in humans with chronic heart failure. nih.gov Following isoprenaline administration, animals exhibit changes in hemodynamic parameters, biochemical markers of cardiac injury (such as cardiac troponins), and histopathological evidence of myocardial necrosis and fibrosis. jcdr.netnih.gov High doses can lead to acute myocardial injury, while long-term, lower-dose administration can result in pathological cardiac hypertrophy and extensive cardiomyopathy. nih.gov Beyond the heart, it is recognized that as a non-selective agonist, isoprenaline can also affect other organ systems, including the central nervous, gastrointestinal, and endocrine systems. jcdr.net

Animal ModelKey Pathological Feature Induced by IsoprenalineCommonly Studied ParametersRelevance to Human Disease
RatMyocardial Infarction, Fibrosis, HypertrophyECG changes, cardiac biomarkers (CK, LDH, Troponin), histopathology, oxidative stress markers jcdr.netdntb.gov.uaAcute Myocardial Infarction, Heart Failure jcdr.netnih.gov
MouseMyocardial Necrosis, Adaptive Immune Response, Diastolic DysfunctionEchocardiography (Ejection Fraction), anti-heart auto-antibodies, fibrosis quantification nih.govnih.govnih.govType 2 Myocardial Infarction, Autoimmunity in Heart Disease, Diastolic Heart Failure nih.govnih.gov

Mechanisms of Hypotension and Hypertension

This compound is a non-selective β-adrenergic agonist with potent effects on the cardiovascular system. Its influence on blood pressure is complex, involving a dual mechanism that can lead to either hypotension or, less commonly, hypertension. This is a direct consequence of its interaction with both β1 and β2 adrenergic receptors. nih.govnih.govnih.govuu.nl

Stimulation of β1-adrenergic receptors, located predominantly in the heart, results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. nih.gov This leads to an increase in cardiac output, which can contribute to a rise in systolic blood pressure.

Table 1: Hemodynamic Effects of this compound via Adrenergic Receptors

ReceptorLocationPrimary EffectImpact on Blood Pressure
β1-Adrenergic HeartIncreased heart rate and contractilityTends to increase systolic blood pressure
β2-Adrenergic Peripheral Arterioles (e.g., skeletal muscle)Vasodilation, decreased peripheral resistanceTends to decrease diastolic and mean arterial pressure

Central Nervous System Manifestations in Preclinical Studies

Preclinical research has investigated the effects of isoprenaline on the central nervous system (CNS), revealing behavioral and physiological changes in animal models.

A notable study in rats demonstrated that acute peripheral administration of isoproterenol (B85558) induced anxiety-like behavior. nih.gov In this research, rats treated with isoproterenol exhibited behaviors consistent with anxiety but did not show motor impairments. nih.gov This suggests that the peripheral stimulation of β-adrenergic receptors can have central manifestations. nih.gov Further research in aged rats has suggested that the peripheral inflammatory response associated with isoproterenol-induced cardiac damage could be mirrored in the brain as neuroinflammation, potentially leading to behavioral changes. epa.gov Additionally, studies involving direct microinjection of isoprenaline into the cerebroventricular spaces of rats produced depressor responses, indicating a central mechanism for its hypotensive effects involving central β-adrenoceptors. nih.gov

Table 2: Observed Central Nervous System Effects of Isoprenaline in Preclinical Models

Animal ModelAdministration RouteObserved CNS-Related EffectsReference
RatIntraperitonealEvoked anxiety-like behavior without motor impairment. nih.gov
Aged RatSubcutaneousInduced a peripheral inflammatory response with potential for consequent neuroinflammation and behavioral changes. epa.gov
RatIntracerebroventricularProduced a depressor (hypotensive) response. nih.gov

Genotoxicity and Carcinogenicity Investigations

The genotoxic and carcinogenic potential of this compound has been subject to limited investigation, with a notable absence of long-term studies.

Bacterial Mutagenicity Studies (Ames Test)

Data available from predictive models and summary databases indicate that isoprenaline is not mutagenic in the Ames test. labcorp.com The Ames test is a widely used method that employs bacteria to test whether a chemical can cause mutations in the DNA of the test organism. A "Non AMES toxic" result suggests the compound does not cause this type of genetic mutation under the test conditions. labcorp.com

Mammalian Cell Cytogenetics Studies (Chromosome Aberrations, Sister Chromatid Exchanges)

Comprehensive studies evaluating the potential of this compound to induce structural chromosomal damage in mammalian cells, such as chromosome aberrations or sister chromatid exchanges, were not identified in the available literature. Standard assays, often conducted in Chinese hamster ovary (CHO) cells, are used to assess this type of genotoxic potential. nih.govepa.govcriver.com However, specific results for isoprenaline in these assays are not publicly documented.

Long-term Carcinogenicity Studies (Presence or Absence of Data)

According to regulatory documents, long-term studies in animals to evaluate the carcinogenic potential of isoproterenol hydrochloride have not been performed. nih.gov Therefore, there is an absence of data to definitively assess its potential to cause cancer with chronic exposure.

Table 3: Summary of Genotoxicity and Carcinogenicity Data for this compound

Study TypeFindingData Status
Bacterial Mutagenicity (Ames Test) Predicted to be non-mutagenic.Data Available labcorp.com
Mammalian Cell Cytogenetics No specific data found.Data Not Available
Long-term Carcinogenicity Studies not conducted.Data Not Available nih.gov

Reproductive and Developmental Toxicity Studies in Animal Models

Information regarding the reproductive and developmental toxicity of this compound is sparse, with a lack of standard studies in mammalian species. Regulatory information indicates that animal reproduction studies have not been conducted with isoproterenol hydrochloride, and it is not known if it can cause fetal harm or affect reproduction capacity. nih.gov

However, research in a non-mammalian model provides some insight into its potential for developmental toxicity. A study involving the administration of isoprenaline to 10-day-old chick embryos demonstrated dose-dependent toxic effects. nih.gov Significant increases in mortality, the development of cardiomegaly (enlarged heart), increased hydration, and disturbances in the development of coronary vascularization were observed at higher doses. nih.gov

Table 4: Findings from a Developmental Toxicity Study of Isoprenaline in a Chick Embryo Model

EndpointObservationDose-Dependency
Mortality Significant increase in embryo mortality.Dose-dependent nih.gov
Cardiac Development Development of cardiomegaly (enlarged heart).Dose-dependent nih.gov
Vascular Development Disturbances of coronary vascularization.Dose-dependent nih.gov
General Increased hydration.Dose-dependent nih.gov

Advanced Analytical Methodologies for Isoprenaline Hydrochloride Research

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of Isoprenaline hydrochloride from excipients, degradation products, and related impurities. The choice of technique depends on the analytical objective, whether it is routine quality control, sensitive bioanalysis, or the characterization of volatile substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the quantitative analysis of this compound in pharmaceutical formulations. basicmedicalkey.com The technique separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. ankara.edu.trglobalresearchonline.net Reversed-phase HPLC (RP-HPLC) is particularly common for this purpose.

In a typical RP-HPLC method for this compound, a C18 column is used as the stationary phase, which is nonpolar. scribd.com The mobile phase is a more polar mixture, such as methanol and a triethylamine buffer, pumped isocratically through the column. scribd.com Detection is commonly achieved using an ultraviolet (UV) detector set at a specific wavelength, such as 279 nm, where this compound exhibits strong absorbance. scribd.com

The method's performance is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness. scribd.com For instance, a validated method demonstrated linearity in the concentration range of 10-60 µg/mL, with a high coefficient of correlation (r² = 0.999), indicating a direct and reliable relationship between detector response and concentration. scribd.com The accuracy of such methods is confirmed by recovery studies, with mean recovery values often around 99.8%. scribd.com The specificity of the method ensures that the signal measured is solely from this compound, with a typical retention time of approximately 3.3 minutes under specific conditions. scribd.com

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Value/Condition Source
Technique Reversed-Phase HPLC scribd.com
Column C18 (250 mm × 4.6 mm, 5 µm) scribd.com
Mobile Phase Methanol and Triethylamine Buffer scribd.com
Flow Rate 1.0 mL/min scribd.com
Detection UV at 279 nm scribd.com
Retention Time ~3.3 minutes scribd.com
Linearity Range 10-60 µg/mL scribd.com

| Accuracy (Mean Recovery) | 99.82% | scribd.com |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification and Impurity Profiling

For applications requiring higher sensitivity and selectivity, such as quantifying low concentrations of this compound in biological matrices like human plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. ijpsr.comnih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, which acts as a highly specific detector. nih.gov

The LC-MS/MS approach allows for the detection and quantification of this compound at nanogram-per-milliliter levels. ijpsr.com A typical method involves a simple liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 column. ijpsr.com Quantification is performed in multiple-reaction-monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition. For Isoprenaline, this transition is often m/z 212.19 → 135.21. ijpsr.com This high specificity minimizes interference from other components in the matrix. nih.gov Such methods can achieve excellent linearity over a broad range, for example, from 0.50 to 300 ng/mL. ijpsr.com

Beyond quantification, LC-MS is a powerful tool for impurity profiling. It is used to detect, identify, and characterize process-related impurities and degradation products. nih.govxjtu.edu.cn For example, an unknown impurity detected during the manufacturing process of this compound was identified as 4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol using LC-MS analysis. nih.govxjtu.edu.cn The structure of this impurity was then confirmed by isolating it via preparative liquid chromatography and analyzing it with spectroscopic techniques. nih.gov

Table 2: Example LC-MS/MS Method Parameters for this compound Analysis

Parameter Value/Condition Source
Technique Liquid Chromatography-Tandem Mass Spectrometry ijpsr.com
Sample Matrix Human Plasma ijpsr.com
Sample Preparation Liquid-Liquid Extraction ijpsr.com
Column Prontosil ODS C18 ijpsr.com
Mobile Phase Methanol, Acetonitrile, Triethylamine (60:25:15 v/v) ijpsr.com
Detection Mode Multiple Reaction Monitoring (MRM) ijpsr.com
Ion Transition (Isoprenaline) m/z 212.19 → 135.21 ijpsr.com

| Linearity Range | 0.50–300 ng/mL | ijpsr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in pharmaceutical analysis, primarily for the separation and identification of volatile or semi-volatile compounds. europeanpharmaceuticalreview.comscirp.org Its application for the direct analysis of this compound is limited due to the compound's low volatility and thermal instability. However, GC-MS is highly relevant for analyzing related volatile substances, such as residual solvents from the manufacturing process or specific volatile impurities. europeanpharmaceuticalreview.comthermofisher.com

In pharmaceutical quality control, GC-MS with a headspace autosampler is the standard for detecting and quantifying residual solvents like ethanol, acetone, or dichloromethane, ensuring they are below the safety limits defined by ICH guidelines. thermofisher.com The technique can also be employed to analyze for potential volatile mutagenic impurities that may arise during synthesis. europeanpharmaceuticalreview.com For non-volatile analytes like Isoprenaline, derivatization can be performed to create a more volatile and thermally stable derivative that is amenable to GC-MS analysis, though this adds complexity to the sample preparation process. scirp.org The mass spectrometer detector provides high sensitivity and specificity, allowing for the identification of unknown compounds by comparing their mass spectra to established libraries. scirp.org

Spectroscopic and Spectroelectrochemical Methods

Spectroscopic methods provide information about the interaction of electromagnetic radiation with a substance, offering insights into molecular structure, concentration, and chemical reactions.

Ultraviolet-Visible (UV/Vis) Absorption Spectroelectrochemistry for Mechanistic Studies

Ultraviolet-Visible (UV/Vis) Absorption Spectroelectrochemistry is a multi-response technique that simultaneously provides electrochemical and spectroscopic data during an electrode process. nih.govwikipedia.org This makes it exceptionally useful for studying the reaction mechanisms of electroactive compounds like this compound. nih.gov The technique involves monitoring the changes in the UV/Vis absorption spectrum of a solution in real-time as the potential of an electrode immersed in it is varied. wikipedia.org

Studies on this compound using this method have elucidated its redox mechanism. In an acidic medium, Isoprenaline undergoes a two-electron, two-proton oxidation at the electrode surface to form the corresponding quinone, known as isoproteroquinone. nih.gov This process can be observed both electrochemically, as an anodic peak in the voltammogram (e.g., at +0.62 V), and spectroscopically, through the appearance and growth of a new absorption band for the isoproteroquinone product (e.g., at 390 nm). nih.govresearchgate.net By correlating the electrochemical signal (current) with the spectroscopic signal (absorbance), the technique provides self-validating data and a deeper understanding of the reaction kinetics and the intermediates involved. nih.gov

Table 3: Findings from UV/Vis Spectroelectrochemistry of Isoprenaline

Parameter Observation Significance Source
Electrochemical Signal Anodic peak at +0.62 V Corresponds to the oxidation of Isoprenaline researchgate.net
Spectroscopic Signal Increased absorbance at 390 nm Corresponds to the formation of Isoproteroquinone nih.govresearchgate.net

| Reaction Mechanism | Oxidation | Involves the transfer of two protons and two electrons | nih.gov |

Liquid Scintillation Spectrophotometry for Radiolabelled Compound Tracking

Liquid Scintillation Spectrophotometry, or Liquid Scintillation Counting (LSC), is a highly sensitive method used for the quantitative detection of radioactive isotopes. This technique does not analyze this compound directly but is the essential methodology for tracking the compound in preclinical or research studies where a radiolabelled version of the molecule is used.

In these studies, an this compound molecule is synthesized to include a beta-emitting isotope, such as tritium (³H) or carbon-14 (¹⁴C), at a specific position. When a sample containing the radiolabelled compound is mixed with a liquid scintillation cocktail (a mixture of a solvent and a fluor), the beta particles emitted during radioactive decay transfer energy to the solvent molecules, which in turn excites the fluor molecules. As the fluors return to their ground state, they emit photons of light (scintillations), which are detected and counted by photomultiplier tubes in the LSC instrument. The measured count rate is directly proportional to the amount of the radiolabelled compound present in the sample. This allows for precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.

Method Validation and Application to Pharmacokinetic Research

The quantification of this compound in biological matrices is crucial for pharmacokinetic research. Validated analytical methods ensure the reliability and accuracy of the data obtained from these studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are common techniques for this purpose.

A selective and rapid LC-MS/MS method has been developed for the determination of isoprenaline in rat plasma. researchgate.net This method demonstrated linearity over a concentration range of 2-500 ng/mL. researchgate.net The validation of this method included assessments of precision and accuracy, with intra- and inter-day precision observed to be between 3-10% and accuracy within ±11%. researchgate.net Another LC-MS/MS method for quantifying isoprenaline in human plasma showed good linearity in the range of 0.50–300 ng/mL, with a correlation coefficient (r²) of 0.999. ijpsr.com

Similarly, a reverse-phase HPLC (RP-HPLC) method with PDA detection has been validated for the quantification of this compound. This method proved to be linear in the concentration range of 10-60 μg/ml. The precision of this method was confirmed with acceptable percent relative standard deviations for inter-day (0.58%) and intra-day (0.65%) measurements.

These validated methods are essential for pharmacokinetic studies. For instance, a study in rats utilized a validated LC-MS/MS method to analyze plasma samples following subcutaneous administration of isoprenaline. researchgate.net In human studies, a sensitive HPLC method with electrochemical detection was used to measure plasma concentrations of isoprenaline after intravenous infusion. nih.gov This research highlighted a significant four- to six-fold interindividual variation in plasma concentrations, underscoring the importance of direct concentration measurements over relying solely on dose-effect curves to accurately assess sensitivity to the compound. nih.gov

Interactive Data Table: Validation Parameters of Analytical Methods for this compound
Analytical MethodMatrixLinearity RangeKey Validation FindingsReference
LC-MS/MSRat Plasma2-500 ng/mLIntra- and inter-day precision: 3-10%; Accuracy: ±11% researchgate.net
LC-MS/MSHuman Plasma0.50–300 ng/mLr² = 0.999; Method met FDA guidelines for accuracy, precision, and stability. ijpsr.com
RP-HPLC with PDABulk and Formulation10-60 μg/mLInter-day precision (%RSD): 0.58%; Intra-day precision (%RSD): 0.65%
HPLC with Electrochemical DetectionHuman PlasmaNot specifiedSufficiently sensitive for pharmacokinetic studies following i.v. infusion. nih.gov

Stability Studies for Research Solutions and Formulations

The stability of this compound in solutions and formulations is a critical factor in research settings to ensure accurate and reliable results. Catecholamines like isoprenaline are susceptible to degradation, particularly through oxidation. researchgate.net Various studies have been conducted to evaluate its stability under different storage conditions, including temperature, pH, and exposure to light.

The pH of the solution significantly impacts the stability of this compound. Optimal stability has been observed at a pH of 3.0, 3.5, and 4.0, while degradation increases at pH 5.0 and 5.5. google.com The use of antioxidants, such as ascorbic acid and sodium bisulfite, has been shown to be effective in retarding the degradation process in aqueous formulations. researchgate.net

Studies have demonstrated that this compound solutions can maintain stability for extended periods under specific conditions. For instance, a 0.2 mg/mL solution stored in sterile glass vials and polypropylene syringes at 5°C was found to be stable for 9 days, retaining over 90% of the initial concentration. heraldopenaccess.us In this study, the solutions remained clear, colorless, and maintained a constant pH of 3.8. heraldopenaccess.us

Another study evaluated the stability of a 4 µg/mL this compound solution in 0.9% sodium chloride, stored in polyvinyl chloride (PVC) bags protected from light. nih.govnih.gov This formulation was found to be physically and chemically stable for up to 90 days at both room temperature (23°C-25°C) and under refrigeration (3°C-5°C), with less than 10% degradation of the initial concentration. nih.gov

Interactive Data Table: Stability of this compound Solutions
ConcentrationStorage ContainerDiluentStorage TemperatureDurationRemaining ConcentrationReference
0.2 mg/mLPolypropylene SyringeNot specified5°C8 days98.1% heraldopenaccess.us
0.2 mg/mLSterile Glass VialNot specified5°C8 days98.9% heraldopenaccess.us
0.2 mg/mLPolypropylene SyringeNot specified5°C9 days93.1% heraldopenaccess.us
0.2 mg/mLSterile Glass VialNot specified5°C9 days93.9% heraldopenaccess.us
4 µg/mLPVC Bag (UV protected)0.9% Sodium ChlorideRoom Temperature (23°C-25°C)90 days>90% nih.govnih.gov
4 µg/mLPVC Bag (UV protected)0.9% Sodium ChlorideRefrigerated (3°C-5°C)90 days>90% nih.govnih.gov

Short-term stability has also been assessed in the context of analytical procedures. Isoprenaline was found to be stable in an autosampler at 4°C for 24 hours and for 8 hours at room temperature. researchgate.net However, it was only stable for one freeze-thaw cycle at -80°C for 24 hours. researchgate.net Another study confirmed short-term, long-term, and freeze-thaw stability in human plasma, with the percentage of stability being well within acceptable limits for bioanalytical methods. ijpsr.com

Q & A

Q. What is the mechanism of action of isoprenaline hydrochloride in experimental models?

this compound acts as a non-selective β-adrenergic receptor agonist, activating both β₁ (cardiac) and β₂ (bronchial/smooth muscle) receptors. This results in increased heart rate, enhanced myocardial contractility, and bronchodilation. Methodologically, its effects can be quantified via cAMP elevation assays or by measuring changes in heart rate in isolated tissue preparations (e.g., Langendorff heart perfusion) .

Q. How can researchers verify the purity and identity of this compound?

  • Identification tests :
  • Iron(III) chloride reaction : A deep green color develops upon mixing with FeCl₃, transitioning to yellow-green and brown over time .
  • Iodine-thiosulfate reaction : Distinct red color profiles in pH 3.5 and 6.5 buffers .
    • Purity criteria :
  • Clarity and color : Dissolve 1.0 g in 0.1 M HCl; solution must remain clear and colorless .
  • Sulfate content : Limit ≤0.192% via turbidimetric analysis .

Q. What are the recommended preparation and storage protocols for this compound in laboratory settings?

  • Storage : Store at room temperature (15–25°C) or refrigerated (2–8°C) in airtight, light-protected containers .
  • Preparation :
  • In vivo dosing : Dilute in 0.9% NaCl (e.g., 1.5 mg/kg for murine cardiac remodeling models) .
  • In vitro solutions : Use water or PBS; avoid prolonged exposure to alkaline conditions (pH >7.0) to prevent degradation .

Q. How is this compound applied in cell-based assays to study β-adrenergic signaling?

  • Cell culture protocol : Seed cells (e.g., NIH-3T3 or AC16 cardiomyocytes) at 2–5 × 10⁴ cells/well. Treat with 10–100 µM isoprenaline in PBS or culture media for 30 minutes at 37°C. Measure outcomes (e.g., HSL phosphorylation via ICC/IF) .

Advanced Research Questions

Q. How can researchers optimize in vivo models of cardiac hypertrophy using this compound?

  • Dosage and administration : Subcutaneous injection of 1.5 mg/kg/day in C57BL/6 mice for 10 days induces pathological remodeling (e.g., increased IVSTd, LVPWd, and HW/BW ratios). Monitor via echocardiography and histopathology .
  • Controlled variables : Maintain ambient temperature (22–24°C) and use osmotic pumps for sustained release to minimize stress-induced variability .

Q. What experimental strategies address contradictions in β-adrenoceptor selectivity data?

  • Receptor specificity validation : Co-administer selective antagonists (e.g., atenolol for β₁, ICI-118,551 for β₂) to isolate receptor contributions .
  • Knockout models : Use β₁/β₂ receptor-deficient mice to confirm target-specific effects .

Q. Which analytical techniques are recommended for pharmacokinetic studies of this compound?

  • LC-MS/MS : Quantify plasma concentrations using a validated method with a lower limit of detection (LLOD) of 0.1 ng/mL. Mobile phase: methanol/0.1% formic acid (70:30) .
  • UV-Vis spectroscopy : For stability studies, monitor absorbance at λmax = 280 nm in pH 3.5–6.5 buffers to detect degradation products .

Q. How can researchers resolve discrepancies in reported EC₅₀ values for β-adrenoceptor activation?

  • Standardized assay conditions :
  • Use consistent buffer systems (e.g., potassium phthalate for pH 3.5, phosphate for pH 6.5) .
  • Normalize data to internal controls (e.g., forskolin for cAMP assays) .
    • Meta-analysis : Compare results across studies using standardized units (e.g., nM vs. µg/mL) and adjust for species/tissue variability .

Methodological Resources

  • In vivo cardiac models : Protocols for murine heart failure induction and echocardiographic assessment .
  • Analytical validation : Detailed steps for LC-MS/MS method development and validation .
  • Receptor selectivity assays : Guidelines for antagonist co-administration and knockout model utilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.